L-alpha-Glycerolphosphate, dicyclohexylammonium salt
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Overview
Description
L-alpha-Glycerolphosphate, dicyclohexylammonium salt is a versatile chemical compound extensively utilized in scientific research. It is a phosphoric ester of glycerol, making it an important intermediate in glycolysis and lipid metabolism. This compound is known for its multifaceted properties and applications, ranging from biochemistry to pharmaceutical research.
Mechanism of Action
Target of Action
L-alpha-Glycerolphosphate, dicyclohexylammonium salt, also known as sn-Glycerol 3-Phosphate Bis(cyclohexylammonium) Salt, is primarily used as a standard for measuring the level of glycerol-3-phosphate . Glycerol 3-phosphate (G3P) is an important intermediate of carbohydrate and lipid metabolism .
Mode of Action
The compound interacts with its targets by participating in the hydrolysis of phosphatidic acid . This process results in the production of glycerol-3-phosphate , which is a key component in both carbohydrate and lipid metabolic pathways .
Biochemical Pathways
The compound plays a significant role in the glycerol-3-phosphate pathway, which is a part of both carbohydrate and lipid metabolism . The production of glycerol-3-phosphate is a crucial step in these metabolic pathways .
Pharmacokinetics
As a standard used in biochemical assays, it is likely that its bioavailability is influenced by factors such as its chemical properties, including its structure, melting point, boiling point, and density .
Result of Action
The primary result of the compound’s action is the production of glycerol-3-phosphate . This molecule is a critical intermediate in carbohydrate and lipid metabolic pathways , contributing to various cellular processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the conditions under which the compound is stored and transported . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-alpha-Glycerolphosphate, dicyclohexylammonium salt typically involves the esterification of glycerol with phosphoric acid, followed by the addition of dicyclohexylamine to form the dicyclohexylammonium salt. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the ester bond and the formation of the desired salt.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, utilizing high-purity reagents and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
L-alpha-Glycerolphosphate, dicyclohexylammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form glyceraldehyde phosphate.
Reduction: It can be reduced to form glycerol.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include glyceraldehyde phosphate, glycerol, and various substituted glycerol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
L-alpha-Glycerolphosphate, dicyclohexylammonium salt is extensively used in scientific research due to its versatile properties. Some of its applications include:
Biochemistry: It serves as an important intermediate in glycolysis and lipid metabolism studies.
Pharmaceutical Research: The compound is used in the development of drugs and therapeutic agents.
Industrial Applications: It is utilized in the synthesis of various chemical products and intermediates.
Comparison with Similar Compounds
Similar Compounds
D-glyceraldehyde 3-phosphate: Another intermediate in glycolysis, but without the dicyclohexylammonium salt component.
Glycerol 3-phosphate: Similar in structure but lacks the dicyclohexylammonium salt.
Uniqueness
L-alpha-Glycerolphosphate, dicyclohexylammonium salt is unique due to its specific esterification with phosphoric acid and the addition of dicyclohexylamine, which enhances its stability and solubility. This makes it particularly useful in various biochemical and pharmaceutical applications where stability and solubility are crucial.
Properties
CAS No. |
29849-82-9 |
---|---|
Molecular Formula |
C9H22NO6P |
Molecular Weight |
271.25 g/mol |
IUPAC Name |
cyclohexanamine;[(2R)-2,3-dihydroxypropyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13N.C3H9O6P/c7-6-4-2-1-3-5-6;4-1-3(5)2-9-10(6,7)8/h6H,1-5,7H2;3-5H,1-2H2,(H2,6,7,8)/t;3-/m.1/s1 |
InChI Key |
KRPIJKAIDSXSIO-ZYRQIYSTSA-N |
SMILES |
C1CCC(CC1)N.C(C(COP(=O)(O)O)O)O.C(C(COP(=O)(O)O)O)O |
Isomeric SMILES |
C1CCC(CC1)N.C([C@H](COP(=O)(O)O)O)O |
Canonical SMILES |
C1CCC(CC1)N.C(C(COP(=O)(O)O)O)O |
Appearance |
Assay:≥95%A crystalline solid |
Key on ui other cas no. |
29849-82-9 |
Synonyms |
(R)-1,2,3-Propanetriol 1-(Dihydrogen phosphate) compd. with cyclohexanamine; D-Glycerol 1-(Dihydrogen phosphate) compd. with cyclohexylamine; sn-Glycerol-3-phosphate Dicyclohexylammonium Salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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